molecular formula C24H23N3O4 B2751254 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1704654-32-9

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Cat. No.: B2751254
CAS No.: 1704654-32-9
M. Wt: 417.465
InChI Key: SRCGOQJESAZSRR-UHFFFAOYSA-N
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Description

The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine features a piperazine core substituted with two distinct moieties:

  • Benzodioxolylmethyl group: A 1,3-benzodioxole (methylenedioxyphenyl) unit attached to the piperazine nitrogen.
  • 3-(Pyridin-2-yloxy)benzoyl group: A benzoyl derivative with a pyridinyloxy substituent at the 3-position.

The piperazine ring typically adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain . This structural framework is common in bioactive molecules, particularly in anticancer and CNS-targeting agents.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-24(19-4-3-5-20(15-19)31-23-6-1-2-9-25-23)27-12-10-26(11-13-27)16-18-7-8-21-22(14-18)30-17-29-21/h1-9,14-15H,10-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCGOQJESAZSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)Piperazine

The benzodioxolylmethyl moiety is introduced via alkylation of piperazine. A representative method involves:

  • Reagents : Piperazine, 5-(chloromethyl)-1,3-benzodioxole, potassium carbonate (K₂CO₃), acetonitrile.
  • Conditions : Reflux at 80°C for 12–16 hours.
  • Mechanism : Nucleophilic substitution (SN2) at the benzylic chloride.
  • Yield : ~65–70% after purification by column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Approach :
Mitsunobu reaction using 1,3-benzodioxol-5-ylmethanol and piperazine with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

Synthesis of 3-(Pyridin-2-yloxy)Benzoyl Chloride

The acylating agent is prepared via:

  • Nucleophilic Aromatic Substitution :
    • Reagents : 3-Hydroxybenzoic acid, 2-chloropyridine, K₂CO₃, dimethylformamide (DMF).
    • Conditions : 120°C for 24 hours.
    • Product : 3-(Pyridin-2-yloxy)benzoic acid (yield: ~55%).
  • Chlorination :
    • Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
    • Conditions : Reflux at 70°C for 3 hours.

Acylation of 1-(1,3-Benzodioxol-5-ylmethyl)Piperazine

The final step involves coupling the benzoyl chloride to the mono-alkylated piperazine:

  • Reagents : 1-(1,3-Benzodioxol-5-ylmethyl)piperazine, 3-(pyridin-2-yloxy)benzoyl chloride, triethylamine (TEA), dichloromethane (DCM).
  • Conditions : 0°C to room temperature, 6 hours.
  • Workup : Extraction with DCM, washing with NaHCO₃, drying (MgSO₄), and solvent evaporation.
  • Purification : Recrystallization from ethanol/water (yield: ~60%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.15–8.10 (m, 1H, pyridine-H), 7.55–7.45 (m, 2H, benzoyl-H), 6.85–6.70 (m, 4H, benzodioxole-H), 5.95 (s, 2H, OCH₂O), 3.75–3.50 (m, 8H, piperazine-H), 3.30 (s, 2H, CH₂).
  • HRMS (ESI+) : m/z calculated for C₂₅H₂₄N₃O₄ [M+H]⁺: 454.1764; found: 454.1768.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Alkylation-Acylation Straightforward, scalable Requires protection steps 60–70
Mitsunobu-Acylation High regioselectivity Costly reagents (DEAD, PPh₃) 50–55

Industrial-Scale Considerations

  • Cost Efficiency : Alkylation with K₂CO₃ is preferred over Mitsunobu for large-scale production.
  • Byproduct Management : Chloride salts from alkylation are removed via aqueous washes.
  • Safety : Thionyl chloride handling requires strict anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyridinyl group can be reduced to a piperidine derivative under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and regulation.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or neurological disorders, due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the pyridinyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

Halogenated Benzoyl Derivatives
  • Compound I–III (): Substituted with 3-fluorobenzoyl, 2,6-difluorobenzoyl, and 2,4-dichlorobenzoyl groups. Key Differences: Halogens (F, Cl) increase lipophilicity and may enhance membrane permeability compared to the pyridinyloxy group. Conformational Similarity: All adopt a chair conformation for the piperazine ring, similar to the target compound.
4-Chlorobenzoyl Analogs
  • 8014-1119 (): Structure: 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine. Comparison: Replaces the pyridinyloxy group with a 4-chlorophenyl moiety. Pharmacological Relevance: Used in screening studies, highlighting its utility in early-stage drug discovery.
Chlorobenzhydryl Derivatives
  • 5a–g ():
    • Substituted with 4-chlorobenzhydryl and diverse benzoyl groups.
    • Comparison : The benzhydryl group introduces bulkier, lipophilic substituents, which may improve CNS penetration but reduce aqueous solubility. These compounds demonstrated cytotoxicity against multiple cancer cell lines , suggesting a broader anticancer profile compared to the target compound .

Heterocyclic and Hybrid Piperazine Derivatives

Nitroimidazole-Triazole Hybrids ():
  • Structures: Include nitroimidazole and triazole moieties linked to piperazine.
  • Comparison: The nitroimidazole group confers radiosensitizing properties, while triazoles enhance metabolic stability.
Pyridinyloxybenzoyl vs. Acryloyl Derivatives (–13):
  • 1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine ():
    • Replaces the benzoyl group with an acryloyl linker , introducing conformational flexibility. The chlorophenyl substituent may enhance π-π stacking interactions in receptor binding .
Trifluoromethylbenzoyl Derivatives (–8):
  • Structures: Include 3-(trifluoromethyl)benzoyl groups.

Pharmacological and Structural Insights

Dopamine D2 Receptor Affinity ():
  • Substituted methoxyphenyl-piperidines showed high affinity for dopamine D2 receptors. Structural docking revealed interactions at orthosteric and allosteric sites , suggesting that substituent positioning on piperazine critically modulates receptor engagement .
Cytotoxicity and Antitumor Activity
  • Halogenated Derivatives (): Demonstrated cytotoxicity via halogen-mediated DNA intercalation or topoisomerase inhibition.
  • Target Compound : The pyridinyloxy group may enable kinase inhibition or epigenetic modulation, a mechanism less prominent in halogenated analogs .

Biological Activity

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a complex organic molecule that has garnered attention due to its potential therapeutic applications. This compound features a unique structural arrangement combining aromatic and heterocyclic moieties, which may contribute to its biological activity. Understanding its biological properties is crucial for evaluating its potential in drug development.

Chemical Structure

The compound can be described by the following structural formula:

C24H29N3O5\text{C}_{24}\text{H}_{29}\text{N}_{3}\text{O}_{5}

IUPAC Name

The IUPAC name is:
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[3-(pyridin-2-yloxy)benzoyl]methanone .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known for its role in modulating various biological pathways, potentially influencing enzyme activity and cellular signaling.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It may bind to certain receptors, affecting neurotransmission and hormonal regulation.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine have shown effectiveness against various microorganisms including Staphylococcus aureus , Candida albicans , and Escherichia coli .

MicroorganismActivity ObservedMethod Used
Staphylococcus aureusInhibitionDisk diffusion method
Candida albicansInhibitionDisk diffusion method
Escherichia coliInhibitionDisk diffusion method

Antidiabetic Potential

Another area of investigation involves the antidiabetic potential of benzodioxole derivatives. The structure allows for interaction with enzymes such as α-amylase, which plays a critical role in carbohydrate metabolism. In vitro studies have reported IC50 values indicating effective inhibition of α-amylase, suggesting potential use in managing diabetes .

Study 1: Antimicrobial Efficacy

A study published in 2023 highlighted the antimicrobial efficacy of related benzodioxole compounds. The researchers synthesized several derivatives and tested their activity against common pathogens. The findings demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity with low minimum inhibitory concentration (MIC) values .

Study 2: Antidiabetic Activity

In another investigation focused on the antidiabetic properties, researchers synthesized novel benzodioxole carboxamide derivatives. These compounds displayed significant inhibitory effects on α-amylase with IC50 values ranging between 2.57 µg/mL and 4.28 µg/mL , indicating their potential as therapeutic agents for diabetes management .

Q & A

Q. What synthetic strategies are recommended for preparing 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine?

The synthesis typically involves:

  • Stepwise coupling : Reacting 1,3-benzodioxole-5-carbaldehyde with piperazine derivatives under reductive amination conditions to introduce the benzodioxolylmethyl group.
  • Acylation : Using 3-(pyridin-2-yloxy)benzoyl chloride to functionalize the piperazine nitrogen.
  • Optimized conditions : Refluxing in ethanol or DMF with K₂CO₃ as a base (6–8 hours, monitored by TLC). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • HPLC : For purity assessment (≥95% threshold) using C18 columns and acetonitrile/water mobile phases .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm; pyridine protons at δ 8.2–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₂N₃O₄: 416.16) .

Advanced Research Questions

Q. How should contradictory enzyme inhibition data (e.g., VEGFR2 vs. MMP9) be analyzed for this compound?

  • Assay validation : Ensure consistent enzyme sources (recombinant vs. cell lysate) and substrate concentrations.
  • Dose-response curves : Calculate IC₅₀ values across triplicate experiments. Discrepancies may arise from off-target effects; use siRNA knockdown or selective inhibitors to confirm target specificity .
  • Structural analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify divergent interactions with VEGFR2 (kinase domain) vs. MMP9 (zinc-binding site) .

Q. What computational methods are effective for predicting the pharmacokinetic profile of this compound?

  • ADMET prediction : Use SwissADME to estimate LogP (predicted ~3.2), blood-brain barrier permeability (low), and CYP450 inhibition.
  • MD simulations : Assess stability in aqueous solutions (GROMACS) to predict solubility and aggregation tendencies .
  • Metabolite prediction : CypReact or similar tools to identify potential oxidation sites (e.g., benzodioxole ring opening or piperazine N-dealkylation) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Analog synthesis : Replace pyridin-2-yloxy with quinolinyl or isoxazolyl groups to test π-π stacking variations.
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzoyl moiety to enhance electrophilicity for covalent binding.
  • In vitro testing : Prioritize analogs with ≥10-fold improved potency in kinase inhibition assays (e.g., IC₅₀ < 50 nM) .

Methodological Challenges

Q. How to resolve low yields during the acylation of the piperazine core?

  • Activation strategies : Use HOBt/EDCI coupling agents to enhance reactivity of 3-(pyridin-2-yloxy)benzoyl chloride.
  • Solvent optimization : Switch from DMF to dichloromethane to reduce side reactions (e.g., hydrolysis of acyl chloride).
  • Temperature control : Maintain 0–5°C during reagent addition to minimize decomposition .

Q. What experimental controls are critical for in vitro cytotoxicity assays?

  • Positive controls : Doxorubicin (IC₅₀ ~1 μM in HeLa cells) and staurosporine (apoptosis inducer).
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives.
  • Replicate consistency : Use automated plate readers to minimize intra-assay variability .

Data Interpretation

Q. How to address discrepancies between computational docking scores and experimental IC₅₀ values?

  • Force field calibration : Re-parameterize docking software (e.g., AMBER) using crystal structures of target proteins.
  • Binding entropy : Incorporate water molecules and flexible side chains in docking models to account for entropic penalties .
  • Experimental validation : Perform SPR or ITC to measure binding affinities independently .

Q. What statistical approaches are recommended for analyzing dose-dependent synergistic effects?

  • Bliss independence model : Calculate combination indices (CI < 1 indicates synergy).
  • Isobolograms : Plot IC₅₀ values of single agents vs. combinations to identify additive/synergistic regions.
  • ANOVA with Tukey post-hoc : For multi-group comparisons (e.g., compound + inhibitor vs. compound alone) .

Structural and Mechanistic Insights

Q. How does the benzodioxole moiety influence target selectivity?

  • Electron density : The methylenedioxy group enhances π-stacking with hydrophobic pockets in VEGFR2 (PDB: 4ASD).
  • Metabolic stability : Benzodioxole resists CYP3A4-mediated oxidation, prolonging half-life compared to catechol analogs .

Q. What mechanistic hypotheses explain the compound’s dual inhibition of kinases and metalloproteases?

  • Chelation effects : The pyridine nitrogen and benzoyl carbonyl may coordinate with Zn²⁺ in MMP9.
  • Allosteric modulation : Piperazine flexibility allows adaptation to distinct active-site conformations in VEGFR2 vs. MMP9 .

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